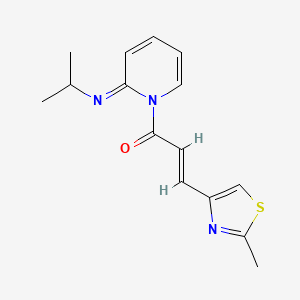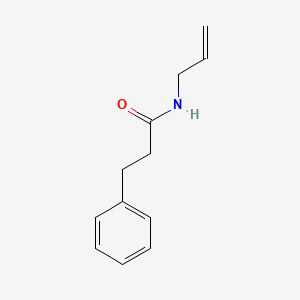
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol, also known as BZP-OH, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that has been used in scientific research for various purposes.
Mecanismo De Acción
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is a potent inhibitor of the reuptake of dopamine and norepinephrine. It acts by binding to the transporters that are responsible for the reuptake of these neurotransmitters, thereby preventing their reuptake and increasing their levels in the brain. This leads to an increase in the activity of these neurotransmitters and produces a stimulant effect.
Biochemical and Physiological Effects:
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol produces a range of biochemical and physiological effects in the body. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased activity in the central nervous system. This produces a stimulant effect, which can lead to increased alertness, energy, and euphoria. 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol also increases heart rate, blood pressure, and body temperature, which can have adverse effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It is also a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the function of these neurotransmitters in the brain. However, 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol also has some limitations for lab experiments. It produces a range of physiological effects that can be difficult to control, which can make it challenging to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol. One area of research could be to investigate its potential use as a drug for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could be to further investigate its mechanism of action and its effects on neurotransmitter receptors in the brain. Additionally, future research could focus on developing new analogs of 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol that have improved potency and selectivity for dopamine and norepinephrine reuptake inhibition.
Métodos De Síntesis
The synthesis of 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol involves the reaction of 1-(benzyloxy)-3-chloropropane with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. After the reaction is complete, the product is purified by column chromatography to obtain pure 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol has been used in scientific research for various purposes. It has been studied for its potential use as a drug for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol has also been studied for its potential use as a tool for studying the function of neurotransmitter receptors in the brain.
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-7-5-6-10-17(14)11-16(18)13-19-12-15-8-3-2-4-9-15/h2-4,8-9,14,16,18H,5-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVXIYMUUKFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)

![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)
